3,4-Dihydroxybenzeneacetic acid-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

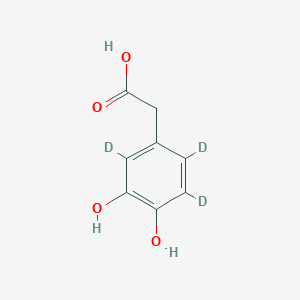

C8H8O4 |

|---|---|

Molekulargewicht |

171.16 g/mol |

IUPAC-Name |

2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D |

InChI-Schlüssel |

CFFZDZCDUFSOFZ-CBYSEHNBSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])O)O)[2H] |

Kanonische SMILES |

C1=CC(=C(C=C1CC(=O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 3,4-Dihydroxybenzeneacetic Acid-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), a deuterated isotopologue of the major dopamine metabolite, 3,4-Dihydroxybenzeneacetic acid (DOPAC). Given the limited availability of specific data for the d3 variant, this guide also includes data for the non-deuterated (d0) and a pentadeuterated (d5) analogue for comparative purposes.

Core Chemical Properties

| Property | 3,4-Dihydroxybenzeneacetic acid (DOPAC) | 3,4-Dihydroxybenzeneacetic acid-d5 | This compound |

| Molecular Formula | C₈H₈O₄ | C₈H₃D₅O₄[1] | C₈H₅D₃O₄ |

| Molecular Weight | 168.15 g/mol [2][3][4] | 173.18 g/mol [1][5] | Approx. 171.17 g/mol (calculated) |

| CAS Number | 102-32-9[3][4][6] | 60696-39-1[1][5] | Not available |

| Appearance | White to cream to grey to pale brown to purple-grey solid[1] | Pale Beige to Dark Brown Solid[1] | Not available |

| Melting Point | 127-130 °C[4] | Not available | Not available |

| Solubility | Water: 50 mg/mL[4], PBS (pH 7.2): ~10 mg/mL[7][8], DMSO: 50 mg/mL[9], DMF: ~1 mg/mL[7][8] | Water (Slightly)[1] | Not available |

| Storage Conditions | -20°C[7][8][9] | -20°C, Hygroscopic[1] | Not available |

| Purity | ≥98%[3][7][8] | >95%[1] | Not available |

| Isotopic Purity | Not applicable | >95% by NMR[1] | Not available |

Biological Significance and Role in Dopamine Metabolism

3,4-Dihydroxybenzeneacetic acid (DOPAC) is a primary and essential metabolite of the neurotransmitter dopamine. The metabolic pathway of dopamine is a critical area of study in neuroscience and drug development, particularly for neurodegenerative diseases like Parkinson's disease.

Dopamine is metabolized in the brain through two main enzymatic pathways involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). DOPAC is formed when dopamine is first oxidized by MAO to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH). Due to its role in this pathway, the quantification of DOPAC is a key indicator of dopamine turnover and the activity of dopaminergic neurons.

Below is a diagram illustrating the metabolic pathway of dopamine, highlighting the formation of DOPAC.

Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS

Deuterated analogues of endogenous compounds, such as this compound, are invaluable as internal standards in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the endogenous analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.

1. Preparation of Stock and Working Solutions

-

DOPAC Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3,4-Dihydroxybenzeneacetic acid and dissolve it in 1.0 mL of a suitable solvent (e.g., methanol or DMSO). Vortex until fully dissolved. Store at -20°C.

-

DOPAC-d3 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of the same solvent. Vortex until fully dissolved. Store at -20°C.

-

Working Solutions: Prepare a series of calibration curve working solutions by serially diluting the DOPAC stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working solution of DOPAC-d3 at a concentration of 100 ng/mL by diluting the DOPAC-d3 stock solution with the same diluent.

2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (e.g., plasma, brain homogenate supernatant) into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL DOPAC-d3 internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method Parameters (Suggested Starting Point)

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on which provides better sensitivity for DOPAC. The specific precursor and product ion transitions for both DOPAC and DOPAC-d3 will need to be optimized.

The workflow for a typical quantitative LC-MS/MS experiment utilizing a deuterated internal standard is depicted below.

Conclusion

This compound is a critical tool for researchers in neuroscience and drug development for the accurate quantification of DOPAC, a key biomarker of dopamine metabolism. While specific physical and chemical data for the d3 variant are not widely published, the information available for the non-deuterated and d5-deuterated analogues provides a strong basis for its use. The provided experimental protocol offers a robust starting point for developing highly sensitive and accurate LC-MS/MS methods for the analysis of this important dopamine metabolite.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3,4-二羟基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. 3,4-Dihydroxyphenylacetic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 3,4-Dihydroxybenzeneacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

A Technical Guide to 3,4-Dihydroxybenzeneacetic Acid-d3: Properties, Applications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dihydroxybenzeneacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine. While this guide focuses on the core compound, it will also address the role of its deuterated isotopologue, 3,4-Dihydroxybenzeneacetic acid-d3, which is crucial for quantitative analysis in research and clinical settings. This document serves as a comprehensive resource, detailing the physicochemical properties, biological significance, and analytical methodologies pertinent to DOPAC and its deuterated standard.

Introduction

3,4-Dihydroxybenzeneacetic acid (DOPAC) is a key catabolite in the metabolic pathway of dopamine, a critical neurotransmitter involved in motor control, motivation, reward, and various cognitive functions.[1][2] The quantification of DOPAC in biological matrices is a vital tool for neuroscience research, particularly in the study of Parkinson's disease, psychiatric disorders, and the mechanisms of action for various neurotropic drugs.[3][4][5] Deuterated standards, such as this compound, are indispensable for achieving accurate and precise measurements in mass spectrometry-based analytical methods.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,4-Dihydroxybenzeneacetic acid. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference(s) |

| CAS Number | 102-32-9 (Unlabeled) | [6][7] |

| CAS Number (d5) | 60696-39-1 (ring-D₃, 2,2-D₂) | [8] |

| Molecular Formula | C₈H₈O₄ | [6][7] |

| Molecular Weight | 168.15 g/mol | [6][7] |

| Appearance | Solid, Off-white powder | [7] |

| Solubility | H₂O: 10 mg/mL, DMSO: 50 mg/mL | [9] |

| pKa | 4.25 (at 30 °C) | |

| Melting Point | 128.5 °C |

Biological Significance and Signaling Pathways

DOPAC is a direct downstream metabolite of dopamine, formed primarily through the action of monoamine oxidase (MAO).[1][4][5] Its concentration in various tissues, particularly in the brain and cerebrospinal fluid, is often used as an indicator of dopamine turnover.[7][9] An imbalance in the levels of dopamine and its metabolites is associated with several neurological and psychiatric conditions.

Dopamine Metabolism Pathway

The metabolic degradation of dopamine is a critical process for terminating its signaling activity. This pathway involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). DOPAC is an intermediate in this pathway, which ultimately leads to the formation of homovanillic acid (HVA).[1]

This diagram illustrates the enzymatic conversion of dopamine to its major metabolites. The formation of DOPAC is catalyzed by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).

Experimental Protocols

The accurate quantification of DOPAC in biological samples is paramount for research in neuropharmacology and drug development. The use of a deuterated internal standard like this compound is standard practice in mass spectrometry-based methods to correct for matrix effects and variations in sample processing.

Quantification of DOPAC in Rat Striatum Microdialysate using HPLC-ECD

This protocol is adapted from methodologies used to measure dopamine metabolites in vivo.[10]

Objective: To determine the concentration of DOPAC in microdialysate samples collected from the rat striatum.

Materials:

-

Microdialysis probes

-

Artificial cerebrospinal fluid (aCSF)

-

Perchloric acid

-

HPLC system with an electrochemical detector (ECD)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium 1-octanesulfonate)

-

3,4-Dihydroxybenzeneacetic acid standards

-

This compound (as internal standard for LC-MS based methods)

Procedure:

-

Microdialysis Sample Collection: Implant a microdialysis probe into the striatum of an anesthetized rat. Perfuse the probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals.

-

Sample Preparation: To an aliquot of the dialysate, add a known amount of the internal standard (this compound for LC-MS). Add perchloric acid to precipitate proteins. Centrifuge the samples and collect the supernatant.

-

HPLC-ECD Analysis: Inject the supernatant into the HPLC system. Separation is achieved on the C18 column using the specified mobile phase. The electrochemical detector is set to an oxidizing potential that allows for the sensitive detection of DOPAC.

-

Quantification: Create a standard curve by injecting known concentrations of DOPAC. The concentration of DOPAC in the samples is determined by comparing the peak area of the analyte to the standard curve. When using an internal standard with LC-MS, the ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

Applications in Drug Development

The study of DOPAC levels is critical in the development of drugs targeting the central nervous system.

-

MAO Inhibitors: Drugs that inhibit monoamine oxidase will decrease the formation of DOPAC from dopamine. Monitoring DOPAC levels is a direct way to assess the in vivo efficacy of these inhibitors.

-

Dopamine Reuptake Inhibitors: By blocking the reuptake of dopamine, these drugs increase the amount of dopamine in the synaptic cleft. This can lead to subsequent changes in dopamine metabolism, which can be tracked by measuring DOPAC concentrations.

-

Neuroprotective Agents: In models of Parkinson's disease, the assessment of DOPAC levels helps to evaluate the ability of novel therapeutic agents to preserve dopaminergic neuron function and dopamine turnover.

Conclusion

3,4-Dihydroxybenzeneacetic acid is a fundamentally important molecule in neuroscience and pharmacology. The ability to accurately measure its concentration is essential for advancing our understanding of dopamine neurobiology and for the development of new treatments for a host of neurological and psychiatric disorders. The use of deuterated internal standards, such as this compound, is a cornerstone of the modern bioanalytical methods that make these precise measurements possible. This guide provides a foundational resource for researchers and drug development professionals working with this key dopamine metabolite.

References

- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. 3,4-Dihydroxybenzeneacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

DOPAC-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylacetic acid-d3 (DOPAC-d3) is the deuterated form of 3,4-Dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine.[1][2] The strategic replacement of hydrogen atoms with deuterium isotopes results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of endogenous DOPAC.[1] Its application is critical in neuroscience research, clinical diagnostics, and drug development for the accurate measurement of dopamine turnover and the study of neurological and psychiatric disorders.[3][4]

Chemical and Physical Properties

DOPAC-d3 shares the same chemical structure as DOPAC, with the exception of three deuterium atoms incorporated into the phenyl ring and two on the acetic acid side-chain. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass-to-charge ratio (m/z) for mass spectrometric analysis.

Table 1: Chemical and Physical Properties of DOPAC and DOPAC-d3

| Property | DOPAC | DOPAC-d3 |

| Synonyms | Homoprotocatechuic acid, Dopacetic acid | 3,4-Dihydroxyphenylacetic acid (ring-D₃, 2,2-D₂) |

| Molecular Formula | C₈H₈O₄ | (HO)₂C₆D₃CD₂COOH |

| Molecular Weight | 168.15 g/mol [5] | 173.18 g/mol [1] |

| Unlabeled CAS Number | 102-32-9[5] | 102-32-9 |

| Labeled CAS Number | N/A | 60696-39-1[1] |

| Appearance | Off-white powder[5] | Individual form, neat concentration[1] |

| Purity | ≥98% | 98%[1] |

| Storage | Room temperature, away from light and moisture | Room temperature, away from light and moisture[1] |

Role in Dopamine Metabolism

Dopamine is metabolized in the brain through two primary enzymatic pathways involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][6] DOPAC is a key product of the MAO pathway. The subsequent action of COMT on DOPAC leads to the formation of homovanillic acid (HVA), the final major dopamine metabolite.[2] Monitoring the levels of DOPAC provides a direct measure of dopamine turnover mediated by MAO.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]

- 3. researchgate.net [researchgate.net]

- 4. estudogeral.uc.pt [estudogeral.uc.pt]

- 5. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]

In-Depth Technical Guide: Determining the Molecular Weight of 3,4-Dihydroxybenzeneacetic acid-d3

For researchers, scientists, and professionals engaged in drug development and metabolism studies, the use of isotopically labeled internal standards is paramount for achieving accurate and reproducible quantitative results. This guide provides a detailed examination of the molecular weight of 3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3), a deuterated form of the dopamine metabolite, 3,4-Dihydroxybenzeneacetic acid (DOPAC).

Core Concepts in Isotopic Labeling

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In the case of DOPAC-d3, three hydrogen atoms (¹H) are substituted with three deuterium atoms (²H or D). This substitution results in a molecule with a higher mass, which can be readily distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This mass difference is the cornerstone of its utility as an internal standard in quantitative bioanalysis.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. To accurately determine the molecular weight of DOPAC-d3, we must first consider the molecular formula of the parent compound, DOPAC.

1. Molecular Formula of 3,4-Dihydroxybenzeneacetic acid (DOPAC):

The chemical formula for DOPAC is C₈H₈O₄.[1]

2. Identification of Exchangeable Protons:

In the structure of DOPAC, there are three acidic protons that are readily exchangeable. These are the hydrogen atoms of the two phenolic hydroxyl (-OH) groups and the carboxylic acid (-COOH) group. In the synthesis of DOPAC-d3, these three protons are replaced by deuterium atoms.

3. Atomic Weights of Relevant Isotopes:

-

Hydrogen (¹H): The atomic weight of hydrogen is approximately 1.008 atomic mass units (amu).

-

Deuterium (²H or D): The atomic weight of deuterium is approximately 2.014 amu.

4. Calculation of Molecular Weights:

The molecular weight of the unlabeled DOPAC is calculated as follows:

(8 x Atomic Weight of Carbon) + (8 x Atomic Weight of Hydrogen) + (4 x Atomic Weight of Oxygen) (8 x 12.011) + (8 x 1.008) + (4 x 15.999) = 96.088 + 8.064 + 63.996 = 168.148 g/mol

To calculate the molecular weight of DOPAC-d3, we subtract the mass of the three replaced hydrogen atoms and add the mass of the three deuterium atoms:

Molecular Weight of DOPAC-d3 = Molecular Weight of DOPAC - (3 x Atomic Weight of ¹H) + (3 x Atomic Weight of ²H) 168.148 - (3 x 1.008) + (3 x 2.014) = 168.148 - 3.024 + 6.042 = 171.166 g/mol

Data Summary

For clarity and ease of comparison, the quantitative data is summarized in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 3,4-Dihydroxybenzeneacetic acid (DOPAC) | C₈H₈O₄ | 168.15 |

| This compound (DOPAC-d3) | C₈H₅D₃O₄ | 171.17 |

Experimental Protocols

The experimental determination of the molecular weight of DOPAC-d3 is typically performed using high-resolution mass spectrometry (HRMS).

Methodology for High-Resolution Mass Spectrometry Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used for the analysis.

-

Ionization: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source, typically in negative ion mode to deprotonate the carboxylic acid.

-

Mass Analysis: The instrument is calibrated using a known standard to ensure high mass accuracy. The mass-to-charge ratio (m/z) of the [M-H]⁻ ion of DOPAC-d3 is measured.

-

Data Processing: The acquired data is processed to determine the accurate mass of the ion. The molecular weight is then calculated by adding the mass of a proton back to the measured mass of the deprotonated molecule.

Visualization of Calculation Logic

The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram.

Caption: Molecular weight calculation workflow for DOPAC-d3.

References

In-Depth Technical Guide: 3,4-Dihydroxybenzeneacetic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydroxybenzeneacetic acid-d3, a deuterated analog of the dopamine metabolite 3,4-Dihydroxyphenylacetic acid (DOPAC). This document details its synonyms, quantitative data, and its primary application as an internal standard in mass spectrometry-based quantification of endogenous DOPAC. A detailed experimental protocol for its use in bioanalytical methods is provided, along with a visualization of the metabolic pathway of DOPAC.

Synonyms and Chemical Identifiers

This compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. The non-deuterated form is commonly referred to as DOPAC.

-

Systematic Name: 2-(3,4-dihydroxyphenyl)acetic acid-d3

-

Common Synonyms for Deuterated Form:

-

3,4-Dihydroxyphenylacetic acid (ring-D3, 2,2-D2)

-

DOPAC-d3

-

-

Common Synonyms for Non-Deuterated Form (DOPAC):

Quantitative Data

The following table summarizes the key quantitative data for this compound. This information is critical for its use as an internal standard in analytical methodologies.

| Property | Value | Source |

| Molecular Weight | 173.18 g/mol | [2] |

| Chemical Formula | (HO)₂C₆D₃CD₂COOH | [2] |

| Chemical Purity | ≥98% | [2] |

| Labeled CAS Number | 60696-39-1 | [2] |

| Unlabeled CAS Number | 102-32-9 | [2] |

| Storage Temperature | Room temperature, away from light and moisture | [2] |

Experimental Protocol: Quantification of DOPAC in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4-Dihydroxyphenylacetic acid (DOPAC) in human plasma, employing its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it accurately corrects for variability in sample preparation and matrix effects.[3]

Preparation of Stock and Working Solutions

1.1. DOPAC Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of DOPAC reference standard and dissolve it in 1.0 mL of a suitable solvent, such as methanol or DMSO. Vortex until fully dissolved. Store at -20°C.

1.2. This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound. Dissolve it in 1.0 mL of the same solvent used for the DOPAC stock solution. Vortex until fully dissolved. Store at -20°C.

1.3. Working Solutions: Prepare a series of DOPAC working solutions for the calibration curve by serially diluting the DOPAC stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the internal standard stock solution with the same diluent.

Sample Preparation (Protein Precipitation)

2.1. Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

2.2. Add 10 µL of the 100 ng/mL this compound working solution to each tube and vortex briefly.

2.3. Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

2.4. Vortex vigorously for 1 minute.

2.5. Centrifuge at 13,000 rpm for 10 minutes at 4°C.

2.6. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2.7. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).

2.8. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | DOPAC: Q1 167.1 -> Q3 123.1this compound: Q1 170.1 -> Q3 126.1 (Note: exact m/z will depend on the specific deuteration pattern) |

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (DOPAC) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentrations of the unknown samples are then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

Dopamine Metabolism to DOPAC

3,4-Dihydroxybenzeneacetic acid (DOPAC) is a major metabolite of the neurotransmitter dopamine.[4] The metabolic pathway involves the sequential action of two key enzymes: monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).[4]

Caption: Metabolic pathway of dopamine to DOPAC.

Experimental Workflow for DOPAC Quantification

The following diagram illustrates the general workflow for the quantification of DOPAC in a biological matrix using a deuterated internal standard.

Caption: Bioanalytical workflow for DOPAC quantification.

References

- 1. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]

Homoprotocatechuic Acid-d3: A Technical Guide for Researchers

An In-depth Examination of the Structure, Synthesis, and Application of a Key Deuterated Internal Standard in Mass Spectrometry-Based Research

Introduction

Homoprotocatechuic acid-d3 is the deuterated form of homoprotocatechuic acid (3,4-dihydroxyphenylacetic acid, DOPAC), a significant metabolite of the neurotransmitter dopamine. Due to its structural similarity and mass difference, homoprotocatechuic acid-d3 serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the structure, properties, and applications of Homoprotocatechuic acid-d3 for researchers, scientists, and professionals in drug development.

Core Concepts: Structure and Properties

Homoprotocatechuic acid-d3 is specifically designed for use in isotope dilution mass spectrometry. The deuterium atoms are strategically placed on the acetyl group, providing a stable isotopic label that does not interfere with the chemical properties of the molecule during extraction and chromatography, while allowing for clear differentiation in mass spectrometric analysis.

Chemical Structure

The precise chemical structure of Homoprotocatechuic acid-d3 is 2-(3,4-dihydroxyphenyl)acetic-2,2,2-d3 acid. The three deuterium atoms replace the three hydrogen atoms on the methyl group of the acetic acid side chain.

Molecular Formula: C₈H₅D₃O₄

Molecular Weight: 171.17 g/mol

CAS Number: 1219803-68-9

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Storage | Recommended to be stored at -20°C |

Applications in Research

The primary application of Homoprotocatechuic acid-d3 is as an internal standard in quantitative mass spectrometry assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of homoprotocatechuic acid (DOPAC) levels in biological samples such as plasma, urine, and cerebrospinal fluid. Accurate measurement of DOPAC is crucial in neuroscience research, particularly in studies related to Parkinson's disease, schizophrenia, and other neurological disorders where dopamine metabolism is implicated.

Experimental Protocols

The use of Homoprotocatechuic acid-d3 as an internal standard is a critical component of robust bioanalytical methods. Below is a representative experimental protocol for the quantification of homoprotocatechuic acid in plasma.

Sample Preparation: Protein Precipitation

-

Spiking: To 100 µL of plasma sample, add a known concentration of Homoprotocatechuic acid-d3 solution (e.g., 10 µL of a 1 µg/mL solution).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

-

Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically employed to achieve good chromatographic separation.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of phenolic acids.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte (homoprotocatechuic acid) and the internal standard (Homoprotocatechuic acid-d3).

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Homoprotocatechuic acid | 167.0 | 123.0 |

| Homoprotocatechuic acid-d3 | 170.0 | 126.0 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Biological Role and Metabolic Pathways of Homoprotocatechuic Acid

Homoprotocatechuic acid is a major catabolite of dopamine, formed through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). The quantification of homoprotocatechuic acid provides an indirect measure of dopamine turnover in the brain.

Below is a simplified representation of the metabolic pathway of dopamine leading to the formation of homoprotocatechuic acid.

Isotopic Labeling of DOPAC: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Isotopically Labeled DOPAC in Neuroscience Research.

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopically labeled 3,4-dihydroxyphenylacetic acid (DOPAC) in neuroscience research, with a particular focus on its use in the quantitative analysis of dopamine turnover. This document is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope dilution techniques for precise and accurate measurement of dopamine metabolism.

Introduction to Isotopic Labeling and DOPAC

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing one or more atoms of a molecule with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), the labeled compound can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS). This allows for highly accurate quantification, as the isotopically labeled compound serves as an ideal internal standard, co-eluting with the analyte of interest and correcting for variations in sample preparation and instrument response.

DOPAC is a primary metabolite of the neurotransmitter dopamine, formed through the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). The quantification of DOPAC, often in conjunction with dopamine, provides a reliable measure of dopamine turnover and release in the brain. The ratio of DOPAC to dopamine is frequently used as an index of dopaminergic activity.

Isotopically Labeled DOPAC: Synthesis and Availability

The most commonly used isotopically labeled form of DOPAC for internal standards is deuterium-labeled DOPAC, particularly 3,4-dihydroxyphenylacetic acid-d₅ (DOPAC-d₅).

Commercial Availability

Isotopically labeled DOPAC is commercially available from several suppliers of chemical standards. Given the complexity and proprietary nature of synthetic routes, purchasing a certified standard is the most common and recommended practice for research laboratories.

Table 1: Commercially Available Isotopically Labeled DOPAC

| Compound Name | Isotopic Label | Molecular Formula | CAS Number |

| 3,4-Dihydroxyphenylacetic acid-d₅ | ring-D₃, 2,2-D₂ | C₈D₅H₃O₄ | 60696-39-1 |

General Synthetic Approaches

While detailed, step-by-step protocols for the de novo synthesis of DOPAC-d₅ are not widely published in the public domain, general methods for deuterium labeling of aromatic compounds and carboxylic acids can be employed. These methods often involve:

-

Acid- or Base-Catalyzed H/D Exchange: This method utilizes a deuterated solvent (e.g., D₂O) in the presence of an acid or base catalyst to exchange protons on the aromatic ring and the α-carbon of the carboxylic acid with deuterium.

-

Metal-Catalyzed H/D Exchange: Catalysts such as palladium on carbon (Pd/C) can facilitate the exchange of hydrogen for deuterium using a deuterium source like D₂O.

-

Synthesis from Labeled Precursors: A more controlled approach involves the chemical synthesis of DOPAC from starting materials that already contain the desired isotopic labels.

It is crucial to ensure the isotopic and chemical purity of the synthesized standard and to position the labels on non-exchangeable positions to prevent back-exchange with protons from the solvent or biological matrix.

Dopamine Metabolism and the Role of DOPAC

The metabolic pathway from dopamine to DOPAC is a key process in dopaminergic neurons. Understanding this pathway is essential for interpreting data from studies using labeled DOPAC.

Figure 1: Metabolic pathway of dopamine to DOPAC.

Application of Labeled DOPAC in Dopamine Turnover Studies

Isotopically labeled DOPAC is primarily used as an internal standard in stable isotope dilution mass spectrometry methods for the quantitative analysis of dopamine and its metabolites in various biological matrices, such as brain tissue homogenates and microdialysates.

Experimental Workflow

The general workflow for a dopamine turnover study using isotopically labeled DOPAC involves sample collection, preparation, LC-MS/MS analysis, and data interpretation.

Figure 2: Experimental workflow for dopamine turnover analysis.

Experimental Protocols

-

Tissue Dissection and Homogenization:

-

Rapidly dissect the brain region of interest (e.g., striatum) on a cold plate.

-

Weigh the tissue sample.

-

Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid containing the isotopically labeled internal standard (DOPAC-d₅) at a known concentration.

-

-

Protein Precipitation and Clarification:

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the analytes of interest.

-

The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C until analysis.

-

-

Collection:

-

Collect microdialysate samples from the brain region of interest into vials containing a small amount of antioxidant (e.g., ascorbic acid in perchloric acid) to prevent degradation of catecholamines.

-

-

Internal Standard Addition:

-

Add a known amount of isotopically labeled DOPAC internal standard to each microdialysate sample.

-

-

Analysis:

-

The samples are typically ready for direct injection into the LC-MS/MS system without further extensive cleanup.

-

LC-MS/MS Analysis

-

Chromatography: Reverse-phase liquid chromatography (RPLC) with a C18 column is commonly used to separate dopamine, DOPAC, and other related compounds. A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and a small amount of acid (e.g., formic acid) is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both the endogenous analytes and their isotopically labeled internal standards are monitored.

Table 2: Example LC-MS/MS Parameters for Dopamine and DOPAC Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dopamine | 154.1 | 137.1 |

| DOPAC | 167.1 | 123.1 |

| DOPAC-d₅ | 172.1 | 128.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Quantitative Data and Applications

The use of isotopically labeled DOPAC as an internal standard allows for the precise quantification of dopamine and DOPAC concentrations in various experimental paradigms.

Table 3: Representative Concentrations and Turnover of Dopamine and DOPAC in Rat Striatum

| Condition | Dopamine Concentration (ng/mg tissue) | DOPAC Concentration (ng/mg tissue) | DOPAC/Dopamine Ratio | Dopamine Turnover (nmol/g/h) | Reference |

| Basal (Control) | 10-15 | 1.5-2.5 | ~0.15 | 23.3 | [1] |

| After L-DOPA administration | Increased | Significantly Increased | Increased | - | |

| After MAO Inhibition (e.g., with pargyline) | Increased | Decreased | Decreased | - | [1][2] |

Note: These values are approximate and can vary based on the specific experimental conditions, animal strain, and analytical methodology.

Table 4: Performance Characteristics of LC-MS/MS Methods for Dopamine and DOPAC Quantification

| Parameter | Dopamine | DOPAC | Reference |

| Limit of Detection (LOD) | 0.36 - 6 pg/mL | 162 pg/mL - 0.35 ng/100mg tissue | |

| Limit of Quantification (LOQ) | 1.215 ng/mL | - | |

| Linearity (r²) | > 0.99 | > 0.99 |

Conclusion

The isotopic labeling of DOPAC, particularly the use of deuterated standards like DOPAC-d₅, is an indispensable tool in neuroscience research. It enables the accurate and precise quantification of dopamine turnover, providing valuable insights into the dynamics of the dopaminergic system in both physiological and pathological states. The methodologies outlined in this guide, from sample preparation to LC-MS/MS analysis, represent the current best practices for researchers aiming to conduct high-quality studies on dopamine metabolism. The use of a stable isotope-labeled internal standard is crucial for obtaining reliable and reproducible data, which is fundamental for advancing our understanding of dopaminergic neurotransmission and for the development of novel therapeutics for neurological and psychiatric disorders.

References

In-Depth Technical Guide: Safety Data for 3,4-Dihydroxybenzeneacetic acid-d3

This guide is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory setting by trained personnel.

Chemical and Physical Properties

3,4-Dihydroxybenzeneacetic acid, a primary metabolite of dopamine, is a key biomarker in neuroscience research.[1][2] The deuterated form is utilized in mass spectrometry-based applications for metabolic research.[3]

| Property | Value |

| Molecular Formula | C₈H₅D₃O₄ |

| Molecular Weight | 173.18 g/mol [3] |

| CAS Number (Labeled) | 60696-39-1[3] |

| CAS Number (Unlabeled) | 102-32-9[3] |

| Appearance | Off-white powder[4][5] |

| Melting Point | 128.5 °C[5] |

| Water Solubility | 4 mg/mL[5][6] |

| logP | 0.98[5][6] |

| Vapor Pressure | 8.18E-07 mm Hg[4] |

Hazard Identification and Classification

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[7]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[3][7] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[3][7] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[3][7] |

Signal Word: Warning[7]

Potential Health Effects:

-

Ingestion: Harmful if swallowed. Animal experiments suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[8]

-

Skin Contact: Causes skin irritation.[3][7] May cause sensitization by skin contact.[8] Open cuts or irritated skin should not be exposed.[8]

-

Eye Contact: Causes serious eye irritation and potential damage.[3][7][8]

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a comfortable breathing position. If not breathing, give artificial respiration. Call a physician if you feel unwell.[7][9] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and get medical attention.[7][9] |

Handling, Storage, and Disposal

Handling:

-

Avoid all personal contact, including inhalation of dust.[8]

-

Wear protective gloves, clothing, and eye/face protection.[7]

-

Use only in a well-ventilated area or outdoors.[7]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.

-

Avoid dust formation.[7]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[7]

-

Store at room temperature away from light and moisture.[3] For long-term storage as a powder, -20°C is recommended.[1]

-

Store locked up.[7]

-

Incompatible with strong oxidizing agents and bases.[7]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[7]

-

All waste must be handled in accordance with local, state, and federal regulations.[8]

Experimental Protocols & Methodologies

Detailed experimental protocols for toxicological studies on 3,4-Dihydroxybenzeneacetic acid-d3 are not available in the provided search results. Researchers should consult specialized toxicology literature and adhere to established institutional and regulatory guidelines for safety and toxicity testing.

A general workflow for the safe handling and use of this compound in a research setting is outlined below.

References

- 1. 3,4-Dihydroxybenzeneacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,4-Dihydroxyphenylacetic acid (ring-Dâ, 2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. 3,4-Dihydroxyphenylacetic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

The Pivotal Role of DOPAC in Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 3,4-Dihydroxyphenylacetic acid (DOPAC), a critical metabolite of dopamine. Understanding the dynamics of DOPAC formation and clearance is fundamental to neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction to Dopamine Metabolism

Dopamine (DA), a central catecholamine neurotransmitter, governs crucial physiological functions including motor control, motivation, reward, and executive function.[1] The precise regulation of dopamine signaling is paramount, and its metabolic degradation is a key component of this process. Dysregulation in dopamine metabolism is implicated in pathologies such as Parkinson's disease, schizophrenia, and addiction.[2][3] Dopamine's effects are terminated by reuptake into the presynaptic neuron or by enzymatic degradation. The primary enzymatic pathways involve two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[1][4] These pathways generate several metabolites, with DOPAC being a primary product of intracellular dopamine breakdown.

The Biochemical Pathway of DOPAC Formation

DOPAC is a major catabolite of dopamine, formed through a two-step enzymatic process that primarily occurs within the cytoplasm of dopaminergic neurons.[5][6]

-

Oxidative Deamination by Monoamine Oxidase (MAO): Cytosolic dopamine that is not sequestered into synaptic vesicles is a substrate for MAO, an enzyme located on the outer mitochondrial membrane. MAO converts dopamine to its highly reactive aldehyde intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[7][8] Both isoforms, MAO-A and MAO-B, can metabolize dopamine.[1] MAO-A is the predominant form in catecholaminergic neurons, while MAO-B is found mainly in astrocytes.[8]

-

Oxidation by Aldehyde Dehydrogenase (ALDH): The toxic intermediate, DOPAL, is rapidly oxidized to the more stable carboxylic acid, DOPAC, by the enzyme aldehyde dehydrogenase (ALDH).[7][8][9] This conversion is crucial for cellular detoxification.

A significant portion of DOPAC is formed from newly synthesized dopamine that is never released into the synapse, making it a valuable indicator of presynaptic dopamine turnover.[5] Subsequently, DOPAC can be further metabolized by COMT, primarily outside the neuron, to form homovanillic acid (HVA), the final major dopamine metabolite which is then excreted.[1][4]

DOPAC as a Key Indicator of Dopamine Turnover

In neuroscience, "turnover" refers to the rate at which a neurotransmitter is synthesized, released, and metabolized. Measuring dopamine turnover provides a dynamic index of the activity of dopaminergic neurons. The concentration of DOPAC, and particularly the DOPAC/DA ratio, is widely used as a reliable marker for dopamine turnover.[10]

-

High DOPAC/DA Ratio: Suggests increased dopamine metabolism. This can result from increased neuronal firing, which leads to more dopamine being available in the cytoplasm for MAO, or from conditions that impair vesicular storage, leaving more dopamine susceptible to degradation.

-

Low DOPAC/DA Ratio: Indicates decreased dopamine metabolism, which could stem from reduced dopamine synthesis, decreased neuronal activity, or inhibition of MAO activity.[6]

Because DOPAC is primarily formed intracellularly from non-released dopamine, its levels are considered a reflection of presynaptic dopamine status, including synthesis and catabolism.[5][6] In contrast, HVA levels can be influenced by both intracellular and extracellular dopamine metabolism.[5] Therefore, the combined measurement of dopamine, DOPAC, and HVA provides a more comprehensive picture of dopaminergic function.

Quantitative Data on Dopamine and DOPAC Levels

The following tables summarize representative data on the concentrations of dopamine and DOPAC in key brain regions of the rat, a common preclinical model, and the effects of pharmacological agents on these levels.

Table 1: Basal Concentrations of Dopamine and DOPAC in Rat Brain Regions

| Brain Region | Dopamine (ng/g tissue) | DOPAC (ng/g tissue) | DOPAC/DA Ratio |

| Striatum | ~10,000 - 15,000 | ~1,000 - 2,000 | ~0.10 - 0.20 |

| Nucleus Accumbens | ~4,000 - 8,000 | ~800 - 1,500 | ~0.15 - 0.30 |

| Prefrontal Cortex | ~50 - 200 | ~20 - 50 | ~0.25 - 0.40 |

| Ventral Tegmental Area | ~300 - 600 | ~100 - 200 | ~0.30 - 0.40 |

Note: These values are approximate and can vary based on the specific rat strain, age, and analytical methodology used. Data compiled from multiple neuroscience sources.

Table 2: Effects of Pharmacological Agents on Striatal DOPAC Levels

| Drug Class | Example Agent | Mechanism of Action | Effect on DOPAC Levels |

| MAO Inhibitor | Pargyline | Inhibits MAO, preventing dopamine breakdown | Significant Decrease[11][12] |

| Dopamine Releaser | Amphetamine | Promotes non-vesicular dopamine release | Initial increase followed by a decrease |

| Dopamine Reuptake Inhibitor | Cocaine | Blocks the dopamine transporter (DAT) | Decrease (less DA reuptake for metabolism) |

| Antipsychotics (D2 Antagonists) | Haloperidol | Blocks D2 autoreceptors, increasing DA synthesis and turnover | Increase[13] |

| Vesicular Storage Inhibitor | Reserpine | Depletes vesicular dopamine, increasing cytoplasmic DA | Significant Increase[14] |

Experimental Protocols for DOPAC Measurement

The gold-standard technique for the simultaneous quantification of dopamine and its metabolites is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15][16][17]

Protocol: HPLC-ECD for DOPAC Quantification in Rodent Brain Tissue

1. Objective: To accurately measure the concentration of DOPAC, dopamine, and HVA in dissected brain tissue samples.

2. Materials:

- Tissue Homogenization Buffer (Stability Solution): 0.1 M Perchloric acid (PCA) with 0.1 mM sodium metabisulfite and 0.1 mM EDTA.[18][19] This acidic and antioxidant solution prevents the degradation of catecholamines.

- Mobile Phase: An aqueous buffer containing sodium phosphate, citric acid, a chelating agent (EDTA), and an ion-pairing agent (e.g., sodium octyl sulfate) mixed with a solvent like methanol. The exact composition must be optimized for the specific column and analytes.[20]

- Standards: Stock solutions of DOPAC, dopamine, and HVA of known concentrations, prepared in the homogenization buffer.

- Equipment: HPLC system with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector with a glassy carbon working electrode.[19][20]

3. Methodology:

- Tissue Dissection and Homogenization:

- Rapidly dissect the brain region of interest (e.g., striatum) on an ice-cold surface.

- Weigh the tissue sample.

- Immediately place the tissue in a pre-weighed microcentrifuge tube containing a known volume of ice-cold homogenization buffer (e.g., 200 µL).[15]

- Homogenize the tissue using a sonicator until fully disrupted. Keep the sample on ice.

- Sample Preparation:

- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet proteins and cellular debris.

- Carefully collect the supernatant, which contains the analytes.

- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

- Chromatographic Analysis:

- Set the electrochemical detector potential to an optimal voltage for oxidizing dopamine and its metabolites (typically +0.6 V to +0.8 V vs. Ag/AgCl reference electrode).[19][20]

- Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 0.35-1.0 mL/min).[15][19]

- Create a standard curve by injecting known concentrations of the standards.

- Inject a fixed volume of the prepared tissue sample supernatant (e.g., 20 µL) into the HPLC system.

- Data Analysis:

- Identify the peaks for DOPAC, dopamine, and HVA in the sample chromatogram by comparing their retention times to those of the standards.

- Quantify the concentration of each analyte by integrating the peak area and comparing it to the standard curve.

- Normalize the results to the weight of the original tissue sample (e.g., ng/g of tissue).

Mandatory Visualizations

The following diagrams illustrate the core biochemical pathway and a typical experimental workflow.

Conclusion

DOPAC is more than a mere metabolic byproduct; it is a vital analyte that provides a window into the presynaptic activity of dopaminergic systems. Its measurement is indispensable for understanding the mechanisms of neurological diseases and for evaluating the pharmacodynamic effects of novel drugs targeting the dopamine system. The methodologies outlined in this guide serve as a foundation for robust and reproducible research in this critical area of neuroscience. The continued study of DOPAC and its metabolic pathways will undoubtedly fuel future discoveries and therapeutic innovations.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. dm6health.com [dm6health.com]

- 3. Dihydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 4. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. blog.healthmatters.io [blog.healthmatters.io]

- 6. DOPAC - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Frontiers | Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP [frontiersin.org]

- 11. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The dynamics of dopamine metabolism in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of dopamine turnover by monitoring the decline of dopamine metabolites in rat CSF after alpha-methyl-p-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 16. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. turkjps.org [turkjps.org]

- 19. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Ubiquitous Catechol: A Technical Guide to the Natural Occurrence of 3,4-Dihydroxybenzeneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzeneacetic acid (DOPAC), a simple catechol derivative, is a molecule of significant interest due to its widespread natural occurrence and diverse biological activities. It is recognized primarily as a major metabolite of the neurotransmitter dopamine in animals, playing a crucial role in dopaminergic signaling. Beyond the animal kingdom, DOPAC is found in various plants and is a product of microbial metabolism of dietary flavonoids. Its antioxidant, anti-inflammatory, and neuroprotective properties have positioned it as a molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of DOPAC, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthetic and metabolic pathways.

Natural Occurrence of 3,4-Dihydroxybenzeneacetic Acid

3,4-Dihydroxybenzeneacetic acid is found across different biological kingdoms, from microorganisms to plants and animals.[1] Its presence can be attributed to endogenous metabolic processes or the transformation of precursor compounds by gut microbiota.

In Animals and Humans

In mammals, DOPAC is a primary catabolite of dopamine, a critical neurotransmitter.[2][3] The conversion of dopamine to DOPAC is a key step in the regulation of dopaminergic neurotransmission. This metabolic process occurs within the neurons and is catalyzed by the enzyme monoamine oxidase (MAO).[2]

In Plants

DOPAC has been identified in several plant species. Notable examples include the bark of Eucalyptus globulus, the leaves of Salvia officinalis (sage), and the herb Tragopogon orientalis.[4] It is also found in olives (Olea europaea).[1][5] The presence of DOPAC in plants suggests its involvement in various physiological processes, potentially including defense mechanisms and growth regulation.

In Microorganisms

Certain microorganisms, particularly those residing in the gut, are capable of producing DOPAC. This production often results from the degradation of complex polyphenols, such as quercetin and other flavonoids, which are abundant in plant-based foods.[2] This microbial transformation of dietary compounds contributes to the overall pool of DOPAC in the body.

Quantitative Data on 3,4-Dihydroxybenzeneacetic Acid

The concentration of DOPAC varies significantly depending on the biological source. The following table summarizes the available quantitative data for its occurrence in natural sources.

| Biological Source | Part/Matrix | Concentration Range | Average Concentration | Reference(s) |

| Olive (Olea europaea) | Fruit | 0.00355 - 3.33333 mg/100 g | 1.417 mg/100 g | [6] |

| Beer | - | Data not consistently reported | - | [1][6] |

| Eucalyptus globulus | Bark | Not Quantified | - | [4] |

| Salvia officinalis | Leaves | Not Quantified | - | |

| Tragopogon orientalis | Herb | Homoprotocatechuic acid (DOPAC) identified | - | [7] |

Note: The presence of DOPAC has been confirmed in the listed plants, but specific quantitative data from peer-reviewed sources was not available at the time of this guide's compilation.

Signaling and Metabolic Pathways

Dopamine Metabolism in Animals

In animals, DOPAC is a key intermediate in the catabolism of dopamine. This pathway is crucial for terminating dopamine signaling and preventing its accumulation.

Putative Biosynthesis in Plants

The biosynthesis of DOPAC in plants is less understood. It is considered a downstream product of dopamine degradation, which itself is synthesized from tyrosine. Additionally, plants can synthesize phenylacetic acids from the amino acid phenylalanine.

Experimental Protocols

The accurate quantification of DOPAC from natural sources requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common approach.

General Experimental Workflow

The analysis of DOPAC from a natural source typically follows a standardized workflow, from sample preparation to data analysis.

Detailed Methodology: HPLC-UV for Plant Extracts

This protocol is a general guideline for the quantification of DOPAC in plant matrices and should be optimized for each specific application.

4.2.1. Sample Preparation and Extraction

-

Homogenization: Freeze the fresh plant material (e.g., leaves, bark) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of an acidified methanol solution (e.g., methanol with 0.1% HCl) to prevent oxidation of phenolic compounds.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under vacuum at 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 2 mL) of the mobile phase.

-

Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.

-

4.2.2. HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

A common gradient starts with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 280 nm.

-

Quantification: Prepare a calibration curve using a certified standard of 3,4-Dihydroxybenzeneacetic acid. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Detailed Methodology: LC-MS/MS for Biological Fluids

This protocol provides a general framework for the sensitive and selective quantification of DOPAC in biological fluids like plasma or urine.

4.3.1. Sample Preparation

-

Protein Precipitation:

-

To 100 µL of the biological fluid (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of DOPAC).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

4.3.2. LC-MS/MS Analysis

-

Column: A suitable C18 or HILIC column for polar compounds.

-

Mobile Phase: Similar to the HPLC-UV method, a gradient of acidified water and an organic solvent like acetonitrile or methanol is used.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds like DOPAC.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for DOPAC and its internal standard must be determined and optimized. For DOPAC (m/z 167.0), a common transition is to m/z 123.0.

-

-

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Conclusion

3,4-Dihydroxybenzeneacetic acid is a naturally occurring catechol with significant biological relevance in both animals and plants. Its role as a dopamine metabolite is well-established, and its presence in various plant species and as a product of microbial metabolism highlights its ubiquitous nature. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of DOPAC, which is essential for further research into its physiological functions and potential therapeutic applications. Future studies should focus on elucidating the specific biosynthetic pathways of DOPAC in plants and expanding the quantitative data across a wider range of natural sources. This knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule.

References

- 1. Showing Compound 3,4-Dihydroxyphenylacetic acid (FDB000316) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]

- 3. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of phenolic components in polar extracts of Eucalyptus globulus Labill. bark by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Phytochemical studies of the herb, Tragopogon orientalis L. (Asteraceae). 2. Components of a methanol extract | Smolarz | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

The Biosynthesis of 3,4-Dihydroxybenzeneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzeneacetic acid (DOPAC) is a critical metabolite of the neurotransmitter dopamine. Its biosynthesis is a key process in dopaminergic neurons and is of significant interest in the study of neurological disorders and the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway of DOPAC, detailing the enzymatic reactions, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the key assays used to study this pathway and presents visual diagrams of the involved signaling pathways and experimental workflows.

Introduction

3,4-Dihydroxybenzeneacetic acid, commonly known as DOPAC, is a primary catabolite of dopamine, a vital neurotransmitter involved in motor control, motivation, reward, and various cognitive functions.[1][2] The concentration and turnover of DOPAC in the brain are often used as indicators of dopaminergic activity and metabolism.[3] Dysregulation in the biosynthesis of DOPAC and its precursor, dopamine, is implicated in a range of neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. A thorough understanding of the enzymatic processes governing DOPAC synthesis is therefore crucial for researchers and drug development professionals.

This guide will first elucidate the biosynthesis of dopamine from its amino acid precursor, L-tyrosine, and subsequently detail the metabolic conversion of dopamine to DOPAC.

The Biosynthetic Pathway of Dopamine

The synthesis of dopamine is a two-step enzymatic process that primarily occurs in the cytoplasm of dopaminergic neurons. The precursor for this pathway is the amino acid L-tyrosine.

Step 1: L-Tyrosine to L-DOPA

The initial and rate-limiting step in dopamine biosynthesis is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .

-

Enzyme: Tyrosine Hydroxylase (TH; EC 1.14.16.2)

-

Substrates: L-tyrosine, Tetrahydrobiopterin (BH4), O2

-

Products: L-DOPA, Dihydrobiopterin (BH2), H2O

-

Cofactors: Iron (Fe2+) is an essential cofactor for TH activity.

Step 2: L-DOPA to Dopamine

The second step involves the decarboxylation of L-DOPA to form dopamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase.

-

Enzyme: Aromatic L-amino acid Decarboxylase (AADC; EC 4.1.1.28)[4]

-

Substrate: L-DOPA

-

Product: Dopamine, CO2

-

Cofactor: Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for AADC.[4]

Figure 1: Biosynthetic pathway of Dopamine from L-Tyrosine.

The Biosynthesis of 3,4-Dihydroxybenzeneacetic Acid (DOPAC)

Once synthesized, dopamine can be metabolized through several pathways. The primary intracellular route leading to the formation of DOPAC involves two key enzymes: Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH).

Step 1: Dopamine to DOPAL

The initial step in the conversion of dopamine to DOPAC is the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL). This reaction is catalyzed by Monoamine Oxidase (MAO) , an enzyme located on the outer mitochondrial membrane. There are two main isoforms of this enzyme, MAO-A and MAO-B, both of which can metabolize dopamine.

-

Enzyme: Monoamine Oxidase (MAO-A and MAO-B; EC 1.4.3.4)

-

Substrate: Dopamine

-

Product: 3,4-Dihydroxyphenylacetaldehyde (DOPAL), H2O2, NH3

Step 2: DOPAL to DOPAC

DOPAL is a highly reactive and potentially toxic intermediate. It is rapidly detoxified by oxidation to DOPAC, a reaction catalyzed by Aldehyde Dehydrogenase (ALDH) .

-

Enzyme: Aldehyde Dehydrogenase (ALDH; EC 1.2.1.3)[5]

-

Substrate: 3,4-Dihydroxyphenylacetaldehyde (DOPAL)

-

Product: 3,4-Dihydroxybenzeneacetic acid (DOPAC)

-

Cofactor: NAD+

Figure 2: Biosynthesis of DOPAC from Dopamine.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of DOPAC. It is important to note that these values can vary depending on the specific experimental conditions, tissue source, and species.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source Organism/Tissue | Reference(s) |

| Tyrosine Hydroxylase | L-Tyrosine | ~309 | ~70 nmol/min | various | [6] |

| Aromatic L-amino acid Decarboxylase | L-DOPA | ~710 | ~39.1 pmol/min/ml | Human Plasma | [7] |

| Monoamine Oxidase-A | Dopamine | 120 | Not Specified | Rat Brain | [2] |

| Monoamine Oxidase-B | Dopamine | 340 | Not Specified | Rat Brain | [2] |

| Aldehyde Dehydrogenase | DOPAL | ~32 | ~1.8 nmol/s/mg | Human Liver | [8] |

Table 1: Enzyme Kinetic Parameters

| Metabolite | Typical Concentration Range (µM) | Brain Region | Species | Reference(s) |

| Dopamine | 1-10 | Striatum | Rat | [2] |

| DOPAC | 5-20 | Striatum | Rat | [2] |

Table 2: In Vivo Metabolite Concentrations

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of DOPAC.

In Vitro Monoamine Oxidase (MAO) Activity Assay

This protocol describes a common method for measuring MAO activity using a fluorometric assay.[9][10]

Materials:

-

MAO-A or MAO-B enzyme source (e.g., recombinant human MAO)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

MAO-A specific inhibitor (e.g., clorgyline)

-

MAO-B specific inhibitor (e.g., selegiline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Amplex® Red, and HRP.

-

To differentiate between MAO-A and MAO-B activity, prepare parallel reactions with the specific inhibitors.

-

Add the MAO enzyme source to the wells of the microplate.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.

-

Calculate the rate of reaction from the linear portion of the fluorescence curve. The activity is proportional to the rate of H2O2 production.

Figure 3: Experimental workflow for in vitro MAO activity assay.

In Vitro Aromatic L-amino acid Decarboxylase (AADC) Activity Assay

This protocol describes an assay to measure AADC activity by quantifying the production of dopamine from L-DOPA.[11]

Materials:

-

Plasma or tissue homogenate containing AADC

-

Sodium phosphate buffer (e.g., 167 mM, pH 7.2)

-

Pyridoxal-5-phosphate (PLP) solution

-

L-DOPA solution

-

Dopamine standard solution

-

Internal standard (e.g., dopamine-d4)

-

Acetonitrile

-

HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS

Procedure:

-

Pre-incubate the plasma or tissue homogenate with PLP in phosphate buffer at 37°C.

-

Initiate the reaction by adding L-DOPA and continue the incubation at 37°C.

-

Stop the reaction by adding a protein precipitating agent, such as acetonitrile.

-

Add the internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for dopamine content using HPLC-ECD or LC-MS/MS.

-

Quantify the dopamine concentration by comparing the peak area to a standard curve.

-

AADC activity is expressed as the amount of dopamine produced per unit of time per volume of plasma or per milligram of protein.

Analysis of Dopamine and DOPAC by HPLC with Electrochemical Detection (HPLC-ECD)

This is a widely used method for the simultaneous quantification of dopamine and its metabolites in biological samples like brain tissue homogenates or microdialysates.

Materials:

-

HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium octyl sulfate, adjusted to an acidic pH).

-

Standard solutions of dopamine and DOPAC of known concentrations.

-

Internal standard (e.g., N-methyl-dopamine).

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation).

Procedure:

-

Sample Preparation: Homogenize brain tissue in a solution containing perchloric acid and the internal standard. Centrifuge to pellet proteins.

-

Chromatographic Separation: Inject the supernatant onto the HPLC column. The mobile phase composition is optimized to achieve good separation of dopamine and DOPAC.

-

Electrochemical Detection: The electrochemical detector is set at an oxidizing potential that is optimal for the detection of dopamine and DOPAC. As the analytes elute from the column and pass through the detector, they are oxidized, generating an electrical current that is proportional to their concentration.

-

Quantification: Identify and quantify the peaks corresponding to dopamine and DOPAC by comparing their retention times and peak areas (or heights) to those of the standards. The internal standard is used to correct for variations in sample preparation and injection volume.

Biosynthesis in Other Organisms